Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-
Brand Name: Vulcanchem
CAS No.: 5076-60-8
VCID: VC18486321
InChI: InChI=1S/C21H27NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-7,15-16,18H2,1-2H3
SMILES:
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-

CAS No.: 5076-60-8

Cat. No.: VC18486321

Molecular Formula: C21H27NO

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- - 5076-60-8

Specification

CAS No. 5076-60-8
Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
IUPAC Name 1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol
Standard InChI InChI=1S/C21H27NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-7,15-16,18H2,1-2H3
Standard InChI Key OLZUTLBHIYGXLO-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name 1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol reflects its intricate architecture . The molecule consists of:

  • A cyclohexanol core (C₆H₁₁O) substituted at the 1-position.

  • An ethynyl (–C≡C–) bridge linking the cyclohexanol to a para-substituted phenyl ring.

  • A 3-diethylamino-1-propynyl group (–C≡C–CH₂–N(CH₂CH₃)₂) at the phenyl ring’s para position .

This arrangement creates a rigid, conjugated system with potential electronic delocalization across the ethynyl and aromatic moieties.

Molecular Geometry and Stereoelectronic Effects

The compound’s geometry is influenced by:

  • Steric hindrance from the cyclohexanol ring and diethylamino group.

  • Conjugation between the ethynyl groups and phenyl ring, which may enhance stability and π-orbital interactions .

  • The hydroxyl group’s hydrogen-bonding capability, which affects solubility and reactivity .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions, typically employing:

Sonogashira Coupling

A palladium-catalyzed cross-coupling between a halogenated phenyl precursor and an ethynylated cyclohexanol derivative. Example conditions:

StepReagents/ConditionsYield
1Pd(PPh₃)₂Cl₂, CuI, Et₃N, MeCN, 20°C85%

Functional Group Modifications

  • Propynylation: Introduction of the diethylamino-propynyl group via nucleophilic substitution or alkyne metathesis .

  • Cyclohexanol Derivatization: Protection/deprotection of the hydroxyl group to prevent undesired side reactions.

Optimization Challenges

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.

  • Catalyst Loading: Palladium catalysts (0.05–0.1 equiv) balance cost and yield .

  • Temperature Control: Exothermic reactions require careful thermal management to avoid decomposition.

Physicochemical Properties

Physical Constants

PropertyValueSource
Density1.07 g/cm³
Boiling Point447.2°C
Flash Point206.3°C
LogP3.43
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)

Spectroscopic Characterization

  • ¹H/¹³C NMR: Distinct signals for cyclohexanol protons (δ 1.2–1.8 ppm), aromatic protons (δ 7.2–7.5 ppm), and ethynyl carbons (δ 70–90 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 309.209 (C₂₁H₂₇NO⁺) .

Biological and Toxicological Profile

Acute Toxicity

ParameterValueModelSource
LD₅₀ (subcutaneous)1,304 mg/kgMouse
Hazard StatementsH302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation)-

Pharmacokinetic Predictions

  • GI Absorption: High (calculated bioavailability score: 0.55) .

  • BBB Permeability: Likely due to moderate LogP and low polar surface area (23.47 Ų) .

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